
(R)-Propiomazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Propiomazine is a chiral compound belonging to the class of phenothiazine derivatives. It is primarily used as a sedative and antipsychotic agent. The compound exhibits stereoisomerism, with the ®-enantiomer being one of the two possible configurations. Phenothiazine derivatives are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Propiomazine typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents.
Introduction of the Propyl Side Chain: The propyl side chain is introduced via alkylation reactions using propyl halides.
Resolution of Enantiomers: The racemic mixture of Propiomazine is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-Propiomazine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large-scale cyclization and alkylation reactions are carried out in industrial reactors.
Purification: The crude product is purified using crystallization, distillation, or chromatography.
Enantiomeric Resolution: Advanced techniques such as chiral HPLC are employed to separate the ®-enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions
®-Propiomazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the parent compound.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups are employed under acidic or basic conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Hydroxy and Amino Derivatives: Formed through substitution reactions on the aromatic ring.
Scientific Research Applications
®-Propiomazine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chiral resolution and stereochemistry.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Studied for its sedative and antipsychotic properties, as well as its potential use in treating sleep disorders and anxiety.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
®-Propiomazine exerts its effects primarily through antagonism of dopamine and histamine receptors. The compound binds to D2 dopamine receptors, inhibiting dopamine-mediated neurotransmission, which contributes to its antipsychotic effects. Additionally, it blocks H1 histamine receptors, leading to its sedative and antihistaminic properties. The molecular targets and pathways involved include:
D2 Dopamine Receptors: Inhibition of dopamine signaling.
H1 Histamine Receptors: Blockade of histamine-mediated effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: A phenothiazine derivative with strong antihistaminic and sedative effects.
Thioridazine: Known for its antipsychotic and sedative properties.
Uniqueness of ®-Propiomazine
®-Propiomazine is unique due to its specific stereochemistry, which can influence its pharmacological profile and receptor binding affinity. The ®-enantiomer may exhibit different potency and efficacy compared to the (S)-enantiomer or the racemic mixture, making it a valuable compound for studying the effects of chirality on drug action.
Properties
Molecular Formula |
C20H24N2OS |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[10-[(2R)-2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3/t14-/m1/s1 |
InChI Key |
UVOIBTBFPOZKGP-CQSZACIVSA-N |
Isomeric SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C[C@@H](C)N(C)C |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



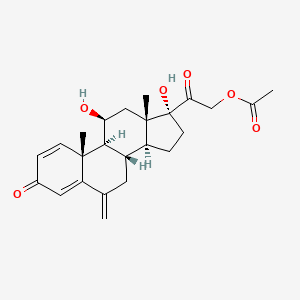

![(2S,4E,6S)-2,4,6-Trimethyl-7-oxo-7-[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]-4-heptenoic Acid Ethyl Ester](/img/structure/B13403412.png)
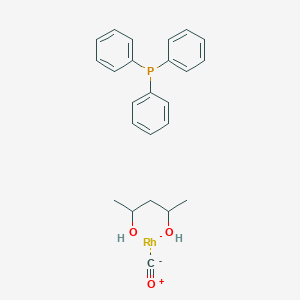
![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13403420.png)
![(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13403433.png)
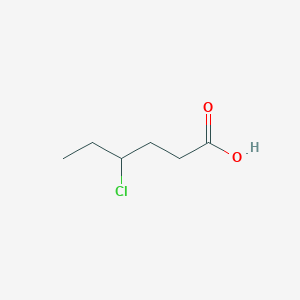


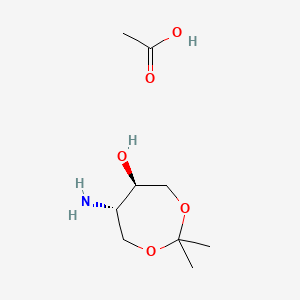
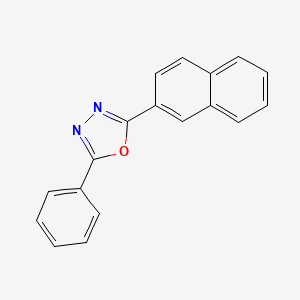
![1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)
![2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide](/img/structure/B13403476.png)
